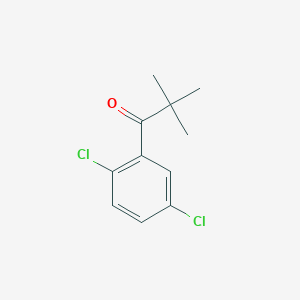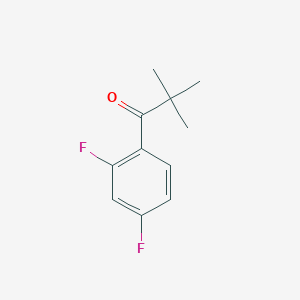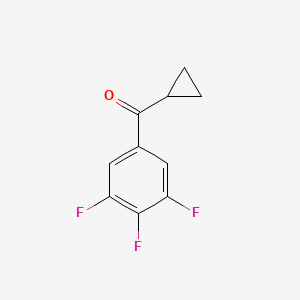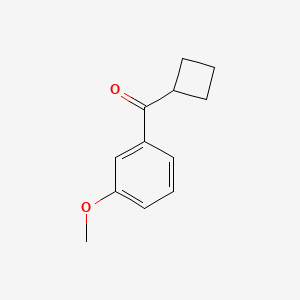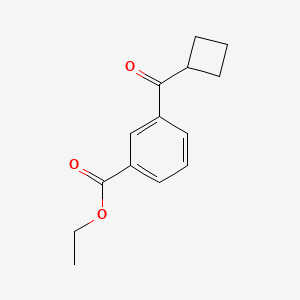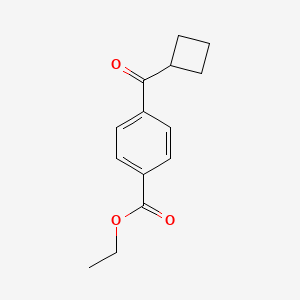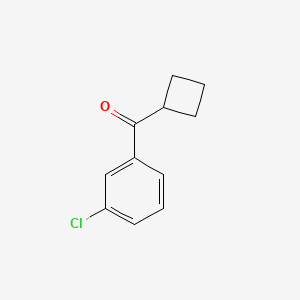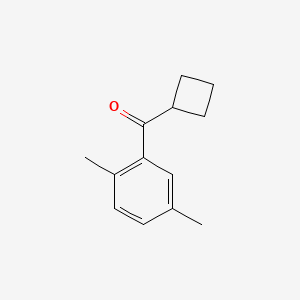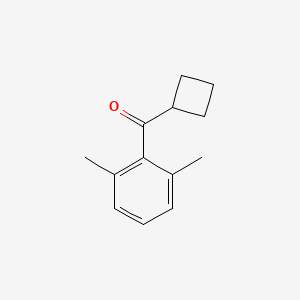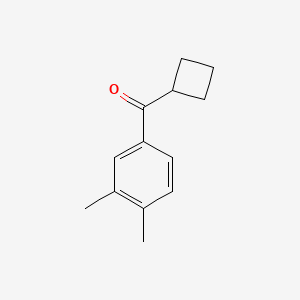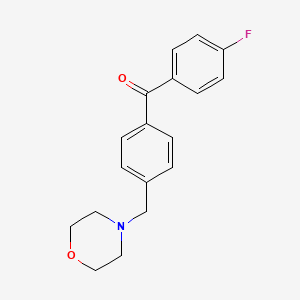
4-Fluoro-4'-morpholinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antineoplastic Activity
4-Fluoro-4'-morpholinomethyl benzophenone derivatives have been studied for their potential antineoplastic activity. A study conducted by Al‐Ghorbani et al. (2017) synthesized novel morpholine conjugated benzophenone analogues and evaluated their antagonistic role against neoplastic development. The study found that specific derivatives exhibited antiproliferative activity in vitro against various types of neoplastic cells, including mouse and human cells such as DLA, EAC, MCF-7, and A549 cells. This suggests potential applications in cancer treatment (Al‐Ghorbani et al., 2017).
Alzheimer's Disease Research
Benzophenone derivatives, including fluorinated versions, have been explored for their potential in treating Alzheimer's disease. Belluti et al. (2014) investigated fluorinated benzophenone derivatives as multipotent agents against β-secretase and acetylcholinesterase, enzymes linked to Alzheimer's disease. Their study identified compounds with balanced micromolar potency against these targets, indicating their promise as anti-Alzheimer's drug candidates (Belluti et al., 2014).
Photochemistry and Material Science
The photochemical properties of benzophenone derivatives, including 4-Fluoro variants, are of significant interest in biological chemistry and material science. Dormán et al. (2016) reviewed the widespread applications of benzophenone photochemistry, highlighting its use in ligand-protein interactions, proteome profiling, and surface grafting. This demonstrates the versatility of benzophenone derivatives in various scientific fields (Dormán et al., 2016).
Antimicrobial Activity
Research by Sathe et al. (2011) delved into the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds, which include 4-fluorobenzophenone derivatives. This study highlighted the potential of these compounds in antimicrobial applications (Sathe et al., 2011).
Hepatitis B Virus Inhibition
Ivachtchenko et al. (2019) developed a method for synthesizing 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate and evaluated its potential as an inhibitor of hepatitis B. The study found that this compound demonstrated in vitro nanomolar inhibitory activity against the hepatitis B virus, suggesting its application in antiviral therapies (Ivachtchenko et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMWDSCONADHTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642634 |
Source


|
| Record name | (4-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4'-morpholinomethyl benzophenone | |
CAS RN |
898770-00-8 |
Source


|
| Record name | (4-Fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

